molecular formula C20H28O2 B1684217 Tretinoin CAS No. 302-79-4

Tretinoin

Katalognummer: B1684217
CAS-Nummer: 302-79-4
Molekulargewicht: 300.4 g/mol
InChI-Schlüssel: SHGAZHPCJJPHSC-YCNIQYBTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tretinoin, also known as all-trans-retinoic acid, is a derivative of vitamin A. It is widely used in dermatology for the treatment of acne, photoaging, and other skin conditions. This compound works by promoting cell turnover and collagen production, which helps to improve skin texture and reduce the appearance of fine lines and wrinkles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tretinoin is synthesized through the oxidation of retinol (vitamin A alcohol) or retinal (vitamin A aldehyde). The process involves the use of oxidizing agents such as manganese dioxide or potassium permanganate under controlled conditions to ensure the formation of all-trans-retinoic acid .

Industrial Production Methods

In industrial settings, this compound is produced through a multi-step synthesis process that includes the isomerization of retinol to retinal, followed by oxidation to this compound. The process is optimized to achieve high yields and purity, with stringent quality control measures to ensure the consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Tretinoin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Tretinoin has a wide range of scientific research applications, including:

Wirkmechanismus

Tretinoin exerts its effects by binding to and activating retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the skin. These receptors regulate gene expression involved in cell differentiation, proliferation, and apoptosis. By activating these receptors, this compound promotes the turnover of skin cells, increases collagen production, and reduces the cohesiveness of follicular epithelial cells, leading to the improvement of skin texture and reduction of acne .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness of this compound

This compound is unique due to its high potency and efficacy in treating a wide range of skin conditions. Unlike retinol, which requires conversion to retinoic acid in the skin, this compound is already in its active form, leading to faster and more noticeable results. Additionally, this compound has a well-established safety and efficacy profile, making it a preferred choice for dermatological treatments .

Biologische Aktivität

Tretinoin, also known as all-trans-retinoic acid (ATRA), is a potent derivative of vitamin A with significant biological activity. It plays a crucial role in various physiological processes, particularly in dermatology and oncology. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound exerts its effects primarily through the activation of nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors regulate gene expression involved in cell differentiation, proliferation, and apoptosis. The following key mechanisms outline its biological activity:

  • Cell Differentiation : this compound promotes the differentiation of keratinocytes in the epidermis, leading to improved skin texture and reduced acne lesions .
  • Collagen Production : It enhances collagen synthesis by stimulating fibroblasts and inhibiting matrix metalloproteinases (MMPs), which are enzymes that degrade collagen .
  • Anti-inflammatory Effects : this compound reduces inflammation by modulating the immune response, contributing to its efficacy in treating acne and photoaging .

Efficacy in Dermatological Applications

This compound has been extensively studied for its effectiveness in treating various skin conditions. A systematic review highlighted its role in improving signs of photoaging, including wrinkles and hyperpigmentation. The following table summarizes findings from clinical studies on topical this compound:

Study ReferenceConcentrationDurationOutcome
0.1%6 monthsSignificant improvement in photodamage severity
0.025%6-9 monthsNotable reduction in melasma severity compared to hydroquinone
0.05%Long-termSafe and effective treatment with improved skin appearance

Case Studies

  • Case Study on Photoaging :
    A subject treated with 0.1% this compound microsphere gel showed marked improvement in wrinkles and mottled hyperpigmentation after six months of treatment, with sustained benefits observed even after 24 months .
  • Veterans Affairs Topical this compound Chemoprevention Trial :
    A cohort study involving 324 participants assessed the long-term safety and efficacy of this compound in preventing skin cancer. While the study was halted due to concerns about increased mortality, further analysis indicated that factors such as age and smoking status were significant predictors of death, rather than this compound itself .

Adverse Effects

Despite its benefits, this compound can cause side effects, particularly during initial use. Common adverse effects include:

  • Skin Irritation : Redness, peeling, and dryness are frequently reported .
  • Photosensitivity : Increased sensitivity to sunlight necessitates the use of sunscreen during treatment .
  • Potential Mortality Association : The VATTC trial raised concerns about a possible association between high-dose topical this compound and increased mortality; however, this was attributed to confounding variables rather than a direct causal relationship .

Eigenschaften

IUPAC Name

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGAZHPCJJPHSC-YCNIQYBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Record name tretinoin
Source Wikipedia
URL https://en.wikipedia.org/wiki/Tretinoin
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13497-05-7 (hydrochloride salt)
Record name Tretinoin [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7021239
Record name Retinoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name all-trans-Retinoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001852
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

<0.1 g/100 mL
Record name Tretinoin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00755
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Tretinoin binds to alpha, beta, and gamma retinoic acid receptors (RARs). RAR-alpha and RAR-beta have been associated with the development of acute promyelocytic leukemia and squamous cell cancers, respectively. RAR-gamma is associated with retinoid effects on mucocutaneous tissues and bone. Although the exact mechanism of action of tretinoin is unknown, current evidence suggests that the effectiveness of tretinoin in acne is due primarily to its ability to modify abnormal follicular keratinization. Comedones form in follicles with an excess of keratinized epithelial cells. Tretinoin promotes detachment of cornified cells and the enhanced shedding of corneocytes from the follicle. By increasing the mitotic activity of follicular epithelia, tretinoin also increases the turnover rate of thin, loosely-adherent corneocytes. Through these actions, the comedo contents are extruded and the formation of the microcomedo, the precursor lesion of acne vulgaris, is reduced. Tretinoin is not a cytolytic agent but instead induces cytodifferentiation and decreased proliferation of APL cells in culture and in vivo. When Tretinoin is given systemically to APL patients, tretinoin treatment produces an initial maturation of the primitive promyelocytes derived from the leukemic clone, followed by a repopulation of the bone marrow and peripheral blood by normal, polyclonal hematopoietic cells in patients achieving complete remission (CR). The exact mechanism of action of tretinoin in APL is unknown.
Record name Tretinoin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00755
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

302-79-4, 97950-17-9
Record name Retinoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=302-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tretinoin [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-Retinoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097950179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tretinoin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00755
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name tretinoin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759631
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Retinoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122758
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Retinoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tretinoin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.573
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRETINOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5688UTC01R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name all-trans-Retinoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001852
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

181 °C
Record name Tretinoin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00755
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name all-trans-Retinoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001852
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tretinoin
Reactant of Route 2
Tretinoin
Reactant of Route 3
Tretinoin
Reactant of Route 4
Tretinoin
Reactant of Route 5
Tretinoin
Reactant of Route 6
Reactant of Route 6
Tretinoin
Customer
Q & A

Q1: How does tretinoin interact with its target at a cellular level?

A1: this compound exerts its effects by binding to nuclear retinoic acid receptors (RARα, RARβ, and RARγ) within cells. [] This binding leads to the activation or suppression of gene expression, ultimately influencing cellular processes like proliferation, differentiation, and inflammation.

Q2: What are the downstream effects of this compound binding to RARs in the context of acne treatment?

A2: this compound primarily targets the sebaceous glands, reducing their size and sebum production. [] It achieves this by decreasing the proliferation of sebocytes and inhibiting their differentiation. [, ] Additionally, this compound exhibits anti-inflammatory activities, further contributing to its efficacy in treating acne. [, ]

Q3: this compound is known to be effective against photoaging. How does its interaction with RARs contribute to these beneficial effects?

A3: this compound promotes epidermal thickening and increases the number of epidermal cell layers, suggesting it stimulates cellular renewal. [] It has also been shown to improve collagen synthesis, reduce the appearance of fine wrinkles, and improve skin texture, contributing to its anti-aging effects. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: The chemical name for this compound is (all-E)-3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclonexen-1-yl)-2,4,6,8-nonatetraenoic acid. Its molecular formula is C20H28O2, and its molecular weight is 300.44. []

Q5: How does the stability of this compound in topical formulations vary?

A5: this compound is known to be unstable under certain conditions, particularly when exposed to light and oxidizing agents. [] Different formulations offer varying degrees of protection against degradation. For example, this compound gel microsphere formulations have shown better stability against photodegradation compared to traditional this compound gels. []

Q6: Does the scientific literature provided discuss catalytic properties or applications of this compound?

A6: The provided articles primarily focus on the therapeutic applications of this compound, particularly in dermatology. Information regarding any potential catalytic properties or applications is not discussed.

Q7: Have any computational chemistry studies been conducted on this compound or its isomers?

A8: Yes, quantum mechanical calculations have been used to compare the molecular shape and electrostatic potential of this compound and its isomer, isothis compound. [] These calculations suggest that both isomers have similar biochemical interactions, potentially leading to similar adverse effects. []

Q8: How does the isomerism of this compound and isothis compound influence their effects on the skin?

A9: While both this compound and isothis compound enhance viable epidermis thickness and cell layer numbers, isothis compound demonstrates more pronounced effects. [] Specifically, isothis compound treatment resulted in increased horny layer thickness compared to this compound. []

Q9: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of this compound?

A9: Various approaches have been investigated, including:

  • Microencapsulation: this compound gel microsphere formulations encapsulate the active ingredient, providing better protection against photodegradation and degradation by benzoyl peroxide. [, , ]
  • Liposomal Delivery: Liposomes containing this compound have been studied as a potential drug delivery system, aiming to improve stability and enhance skin penetration. []
  • Cyclodextrin Complexation: The formation of a this compound-cyclodextrin complex has been investigated as a means to enhance the solubility of this compound. []

Q10: What is known about the percutaneous absorption of this compound from topical formulations?

A11: Percutaneous absorption of this compound is generally low. One study found that the mean percutaneous absorption of this compound from a 2% mequinol/0.01% this compound solution was about 4.5%. [] Another study showed that this compound plasma levels did not increase above endogenous levels following topical application of a clindamycin phosphate/tretinoin gel. []

Q11: How does the formulation of this compound influence its skin penetration?

A12: Formulation plays a crucial role in this compound's skin penetration. For instance, micronized this compound gel, with its optimal particle size, exhibits more efficient delivery compared to other formulations like this compound microsphere gel. []

Q12: What preclinical models have been used to study the effects of this compound on wound healing?

A13: Porcine models have been used to investigate the impact of topical this compound on epithelial wound healing in partial-thickness wounds. [] Results suggest that while pretreatment with this compound can accelerate healing, continued application directly on wounds may retard re-epithelialization due to persistent inflammation. [, ]

Q13: What in vitro models have been used to investigate the effects of this compound on keloid-derived fibroblasts?

A14: Studies have compared the expression of matrix metalloproteinases (MMPs) in keloid-derived fibroblasts versus normal dermal fibroblasts. [] These studies revealed a significant upregulation of MMP-13 and downregulation of MMP-1 and MMP-8 in keloid-derived fibroblasts. [] Further research demonstrated that this compound could reverse this abnormal MMP expression profile, suggesting its potential therapeutic use for keloids. []

Q14: What safety considerations are associated with the use of topical this compound?

A15: While generally considered safe and effective, topical this compound can cause side effects such as skin irritation, dryness, redness, and scaling. [, , ] The severity of these effects can vary depending on the individual, formulation used, and frequency of application. [, , , ]

Q15: Beyond traditional topical formulations, what alternative delivery systems have been explored for this compound?

A16: Researchers have investigated the use of nanocarriers like nanosuspensions and nanoemulsions for topical this compound delivery. [] These systems aim to enhance drug stability, improve skin penetration, and potentially reduce side effects. []

Q16: Are there any established biomarkers for predicting the efficacy of this compound therapy or for monitoring treatment response?

A17: While the research provided does not identify specific biomarkers for this compound efficacy or treatment response, gene expression profiling has been explored. One study revealed that both this compound and a cosmetic formulation containing retinyl propionate reversed a consensus gene signature associated with aging, indicating potential for developing biomarkers based on gene expression changes. []

Q17: What analytical methods are commonly used to quantify this compound in pharmaceutical formulations?

A18: High-performance liquid chromatography (HPLC) is frequently employed to measure this compound levels in pharmaceutical preparations. [, , ] This technique allows for accurate quantification of the drug, ensuring quality control and product consistency. []

Q18: What methods have been explored for quantifying this compound in biological samples?

A19: Gas chromatography coupled with mass spectrometry (GC/MS) has been utilized to determine this compound levels in plasma samples. [] This highly sensitive technique enables the detection and quantification of this compound, even at low concentrations. []

Q19: What are some alternative methods for quantifying this compound in pharmaceutical formulations?

A20: Visible spectrophotometry has been explored as a simple and cost-effective method for quantifying this compound. [] This approach utilizes the reaction between this compound and phosphomolybdic acid to form a colored complex, which can be measured spectrophotometrically. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.